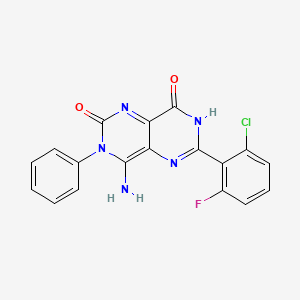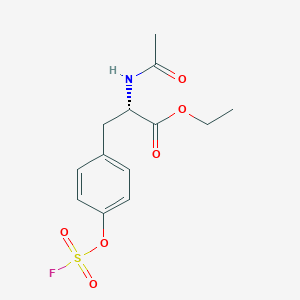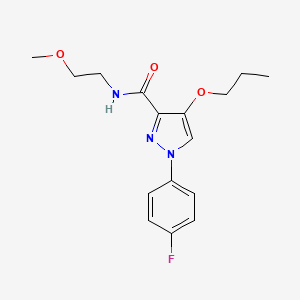
6-(6-Chloro-2-fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the diazaquinazoline ring and the phenyl ring would contribute to the compound’s rigidity and planarity. The halogen substituents could also influence the compound’s reactivity and physical properties .Aplicaciones Científicas De Investigación
Alternating Copolymers and Reagent Applications
Alternating Copolymers via Diels-Alder and Ene Reactions : Research on derivatives similar to the specified compound, such as 4-Phenyl-1,2,4-triazoline-3,5-dione, has shown significant reactivity in Diels-Alder reactions, which are crucial for the synthesis of alternating copolymers. These reactions are highly rapid and efficient, making these derivatives valuable for developing new polymeric materials with potential applications in various fields, including materials science and engineering (Mallakpour & Butler, 1985).
Cookson-Type Reagent for Derivatization : The development of sensitive and stable Cookson-type reagents, such as 4-substituted 1,2,4-triazoline-3,5-dione derivatives, for the derivatization of conjugated dienes for high-performance liquid chromatography with fluorescence detection showcases the potential for analytical applications. These derivatives provide a means for sensitive detection and quantification of complex organic molecules, which is critical for analytical chemistry and environmental monitoring (Shimada & Mizuguchi, 1992).
Organic Synthesis and Material Properties
Oxidation Reagents : Derivatives like 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione have been used as effective oxidizing agents for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This highlights their role in facilitating various organic transformations, crucial for synthetic organic chemistry and drug development (Zolfigol et al., 2006).
Selective and Dual Responsive Test Paper Sensor : The synthesis of highly selective sensors for detecting metal ions in neutral water environments demonstrates the application of triazoline dione derivatives in environmental monitoring and public health. Such sensors could significantly impact the development of rapid and efficient detection methods for hazardous substances (Das et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-6-(2-chloro-6-fluorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-10-7-4-8-11(20)12(10)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)9-5-2-1-3-6-9/h1-8H,21H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXDGVNTGMUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=CC=C4Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-Chloro-2-fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)



![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)
![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)